N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide
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Overview
Description
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane derivatives are known for their unique structural properties and have found applications in various fields such as medicinal chemistry, catalyst development, and nanomaterials . The compound features a bromine and nitro group attached to a phenyl ring, which is further connected to an adamantane core through a carboxamide linkage.
Preparation Methods
The synthesis of N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide typically involves the functionalization of adamantane derivatives. . The reaction conditions often involve the use of radical initiators and specific catalysts to achieve the desired substitution on the adamantane core. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing antiviral and anticancer agents.
Catalyst Development: Its structural properties allow it to be used as a catalyst or catalyst precursor in various chemical reactions.
Nanomaterials: The compound can be used in the synthesis of nanomaterials due to its ability to form stable and functionalized structures.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide can be compared with other adamantane derivatives such as:
1-adamantylamine: Known for its antiviral properties.
1-adamantanol: Used in the synthesis of various pharmaceuticals.
1-adamantyl bromide: A precursor for other functionalized adamantane derivatives.
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c18-14-6-13(20(22)23)1-2-15(14)19-16(21)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPHYWMOFOQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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